molecular formula C4H5N B127562 Methacrylonitrile CAS No. 126-98-7

Methacrylonitrile

Cat. No. B127562
CAS RN: 126-98-7
M. Wt: 67.09 g/mol
InChI Key: GYCMBHHDWRMZGG-UHFFFAOYSA-N
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Description

Methacrylonitrile (MAN) is an unsaturated aliphatic nitrile with significant industrial applications, particularly in the manufacture of plastics, elastomers, and as a chemical intermediate for producing various compounds such as acids, amides, amines, esters, and other nitriles . Its structural similarity to acrylonitrile, a known carcinogen, alongside its widespread use, has prompted extensive research into its toxicity, mutagenicity, and carcinogenicity .

Synthesis Analysis

The anionic polymerization of methacrylonitrile can be initiated using organomagnesium compounds, leading to "living" polymer ends. This process forms complexes with the monomer and the nitrile groups of the polymer chain . Additionally, block copolymers of poly(ethylene oxide) and polymethacrylonitrile can be synthesized through anionic polymerization, with the composition controlled by the feed mole ratio of monomer to initiator .

Molecular Structure Analysis

The molecular structure of methacrylonitrile copolymers has been characterized using techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. For instance, copolymers of vinylidene cyanide, methacrylonitrile, and acrylonitrile with methyl α-acetoxyacrylate have been studied, revealing mostly an alternating structure for the copolymer of vinylidene cyanide, while the copolymers of methacrylonitrile and acrylonitrile are more statistical .

Chemical Reactions Analysis

Methacrylonitrile undergoes various chemical reactions, including copolymerization with other monomers like methacrylic acid and itaconic acid, affecting the physical properties of the resulting copolymers . The stabilization reactions of acrylonitrile/methacrylic acid copolymers have been studied, showing different structures formed under oxidative and inert atmospheres . Furthermore, methacrylonitrile can participate in tail-to-tail dimerization reactions catalyzed by N-heterocyclic carbene and Brønsted acid catalysts .

Physical and Chemical Properties Analysis

The physical properties of methacrylonitrile copolymers, such as glass transition temperature and melting point, are influenced by the presence of comonomers like methacrylic and itaconic acid. Differential scanning calorimetry (DSC) studies have shown that the melting point of copolymers decreases with an increase in comonomer content . The toxicity studies in rats and mice have revealed that methacrylonitrile's toxicity is related to the release of cyanide and the formation of reactive metabolites . The metabolism of methacrylonitrile in these species involves the formation of various metabolites, with significant differences in the metabolic pathways between rats and mice, which may explain the differences in toxicity .

Safety And Hazards

Methacrylonitrile is very toxic by ingestion, inhalation, and skin absorption . It is classified as a flammable liquid, Category 2, and Acute toxicity - Category 3, Oral .

Future Directions

The increasingly competitive Methacrylonitrile industry presents complex challenges and opportunities. As business leaders, making informed strategic decisions becomes crucial to navigate the market’s dynamic landscape .

properties

IUPAC Name

2-methylprop-2-enenitrile
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InChI

InChI=1S/C4H5N/c1-4(2)3-5/h1H2,2H3
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InChI Key

GYCMBHHDWRMZGG-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C#N
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Molecular Formula

C4H5N
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Related CAS

25067-61-2
Record name 2-Propenenitrile, 2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID1024176
Record name Methacrylonitrile
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Molecular Weight

67.09 g/mol
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Physical Description

Methacrylonitrile, stabilized appears as a clear colorless liquid. Less dense than water. Flash point 55 °F. Boiling point 195 °F. Very be toxic by ingestion, inhalation and skin absorption. Used to make plastics and coatings., Colorless liquid with an odor like bitter almonds; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an odor like bitter almonds.
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Boiling Point

194 °F at 760 mmHg (EPA, 1998), 90.3 °C @ 760 mm Hg, 90.3 °C, 195 °F
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Flash Point

55 °F (EPA, 1998), 13 °C, 13 °C (55 °F) open cup, 1.1 °C c.c., 55 °F, 34 °F
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Solubility

10 to 50 mg/mL at 72 °F (NTP, 1992), Miscible with acetone, octane, toluene @ 20-25 °C, Sol in alcohol, ether, In water, 2.54X10+4 mg/l @ 25 °C, Solubility in water at 20 °C: moderate, 3%
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Density

0.8001 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.8001 @ 20 °C/4 °C, DENSITY OF SATURATED AIR: 1.17 (AIR= 1), Relative density (water = 1): 0.8, 0.8001, 0.80
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Vapor Density

2.31 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.31 (Air= 1), Relative vapor density (air = 1): 2.3, 2.31
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Vapor Pressure

40 mmHg at 55.04 °F (EPA, 1998), 71.0 [mmHg], 71.2 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 8.66, 71 mmHg at 77 °F, (77 °F): 71 mmHg
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Impurities

Product may be stabilized with 50 ppm the monoethyl ether of hydroquinone.
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Product Name

Methacrylonitrile

Color/Form

Colorless liquid.

CAS RN

126-98-7, 25067-61-2
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Melting Point

-32.4 °F (EPA, 1998), -35.8 °C, -32.4 °F, -32 °F
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Synthesis routes and methods I

Procedure details

With a mixture of propionitrile and methylal in a mol ratio of 1:1, a propionitrile conversion of 18 percent is obtained with a methacrylonitrile selectivity of 85 percent.
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Synthesis routes and methods II

Procedure details

At the step (III) of Example 1, the reaction was carried out in the same manner as in Example 1 except that an aqueous solution was used in place of the N-methylpyrrolidone solution. As a result, the conversion of the α-hydroxyisobutyric acid amide as starting material was 98.6%, and the yield of methacrylic acid amide based on the converted starting material was 41.8 ol %. In addition, 32% of methacrylic acid, 10% of acetone, and 8% of methacrylonitrile were formed.
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32%

Synthesis routes and methods III

Procedure details

The reaction used in the present invention is a gas phase catalytic oxidation reaction of an alkane with ammonia, i.e. an ammoxidation reaction of an alkane. As the alkane, methane, ethane, propane, n-butane, isobutane, pentane, hexane, heptane, or cyclohexane may, for example, be mentioned. Taking the industrial application of the resulting nitrile into consideration, however, it is preferred to employ a C1-4 alkane, particularly propane and/or butane, from a viewpoint such that as the resulting nitrile, acrylonitrile and/or methacrylonitrile can be obtained in good yield.
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nitrile
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methacrylonitrile
Reactant of Route 2
Methacrylonitrile
Reactant of Route 3
Methacrylonitrile
Reactant of Route 4
Reactant of Route 4
Methacrylonitrile
Reactant of Route 5
Methacrylonitrile
Reactant of Route 6
Methacrylonitrile

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